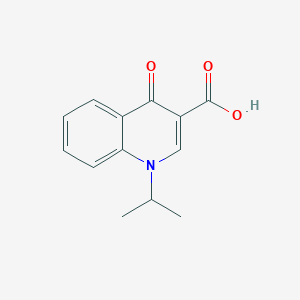
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide, also known as BMN-673, is a potent poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme involved in DNA repair and BMN-673 has shown promising results in treating various cancers.
Mechanism of Action
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a highly selective PARP inhibitor. PARP is involved in DNA repair, and by inhibiting PARP, N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide prevents cancer cells from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has also been shown to enhance the effects of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in lab experiments is its potent anti-cancer effects. It has shown efficacy in treating a variety of cancers and can be used in combination with other cancer treatments. However, one limitation of using N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in lab experiments is its high cost. It may also require specialized equipment and expertise to synthesize and work with.
Future Directions
There are several future directions for the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in cancer treatment. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in other diseases, such as neurodegenerative diseases, is an area of active research.
In conclusion, N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a potent PARP inhibitor with promising applications in cancer treatment. Its mechanism of action involves inhibiting PARP, preventing cancer cells from repairing DNA damage, and leading to cell death. While it has shown efficacy in treating various cancers, there are limitations to its use in lab experiments, such as cost and specialized equipment. However, there are several future directions for the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in cancer treatment and other diseases.
Synthesis Methods
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with benzylamine followed by nitration and then coupling with 4-morpholino-3-nitrobenzoyl chloride. The final product is purified through column chromatography.
Scientific Research Applications
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has shown efficacy in treating ovarian, breast, and prostate cancers. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide works by inhibiting PARP, which prevents cancer cells from repairing DNA damage, leading to cell death. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has also been studied for its use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFMDFDSUCZBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

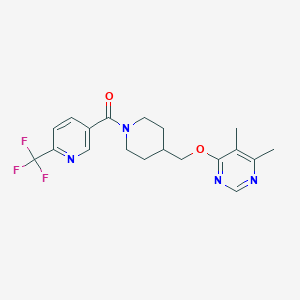
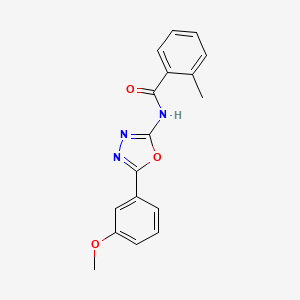
![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
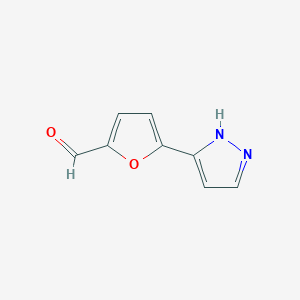
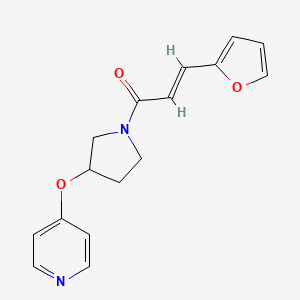
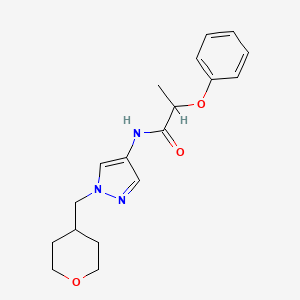
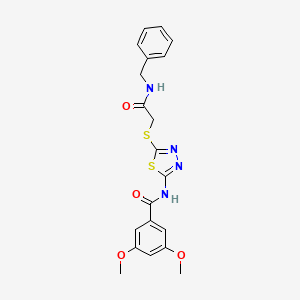
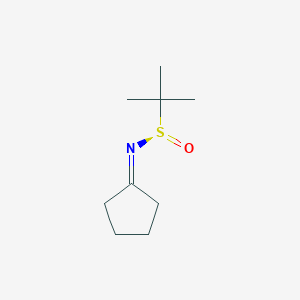
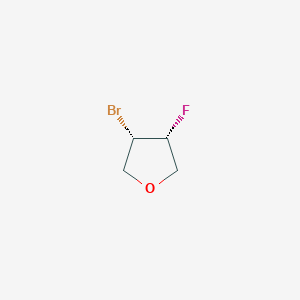
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)

